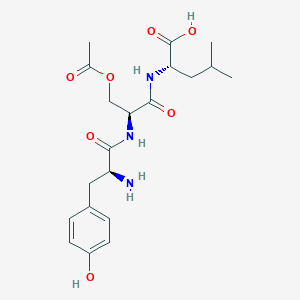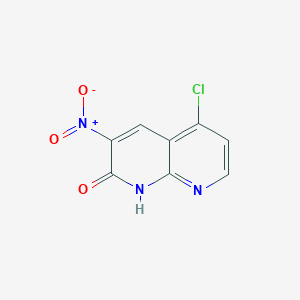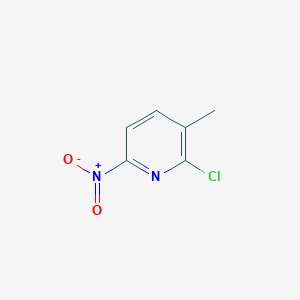![molecular formula C74H60BCl2CoF24N6 B12967455 lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B12967455.png)
lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: is a coordination compound that features a cobalt(III) center coordinated to three chiral diamine ligands and a counterion of tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride involves the coordination of cobalt(III) with (1S,2S)-1,2-diphenyl-1,2-ethanediamine ligands. The reaction typically occurs in a solvent such as ethanol or methanol under inert atmosphere conditions to prevent oxidation. The tetrakis[3,5-bis(trifluoromethyl)phenyl]borate counterion is introduced through a metathesis reaction with a suitable cobalt(III) precursor.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of coordination chemistry and metathesis reactions are generally scalable, suggesting that with appropriate optimization, larger-scale production could be feasible.
化学反应分析
Types of Reactions:
Oxidation and Reduction: The cobalt(III) center can undergo redox reactions, potentially being reduced to cobalt(II) or oxidized to cobalt(IV) under specific conditions.
Substitution: The ligands coordinated to the cobalt center can be substituted with other ligands, depending on the reaction conditions and the nature of the incoming ligand.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products:
Redox Reactions: Cobalt(II) or cobalt(IV) complexes.
Substitution Reactions: New cobalt(III) complexes with different ligands.
科学研究应用
Chemistry:
Catalysis: The compound can act as a catalyst in various organic transformations, including asymmetric synthesis due to the chiral nature of the ligands.
Materials Science:
Biology and Medicine:
Biomimetic Studies: The compound can be used to model metalloenzymes and study their mechanisms.
Drug Development: Potential use in the design of metal-based drugs with specific targeting capabilities.
Industry:
Sensors: The compound’s unique properties can be exploited in the development of sensors for detecting specific molecules or ions.
作用机制
The mechanism by which lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride exerts its effects is largely dependent on its coordination environment and the nature of the ligands. The cobalt center can participate in various catalytic cycles, facilitating reactions through coordination and activation of substrates. The tetrakis[3,5-bis(trifluoromethyl)phenyl]borate counterion provides stability and solubility to the complex, allowing it to function effectively in different environments.
相似化合物的比较
Tris(ethylenediamine)cobalt(III) chloride: Similar coordination environment but lacks the chiral ligands and the unique counterion.
Cobalt(III) acetylacetonate: Another cobalt(III) complex with different ligands and applications.
Uniqueness:
Chirality: The use of chiral diamine ligands imparts unique stereochemical properties to the compound.
Counterion: The tetrakis[3,5-bis(trifluoromethyl)phenyl]borate counterion provides unique solubility and stability characteristics.
属性
分子式 |
C74H60BCl2CoF24N6 |
|---|---|
分子量 |
1629.9 g/mol |
IUPAC 名称 |
cobalt(3+);(1S,2S)-1,2-diphenylethane-1,2-diamine;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;dichloride |
InChI |
InChI=1S/C32H12BF24.3C14H16N2.2ClH.Co/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;3*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h1-12H;3*1-10,13-14H,15-16H2;2*1H;/q-1;;;;;;+3/p-2/t;3*13-,14-;;;/m.000.../s1 |
InChI 键 |
VBGVXLBGSDZGOI-JQDMZEHKSA-L |
手性 SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Co+3] |
规范 SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Co+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


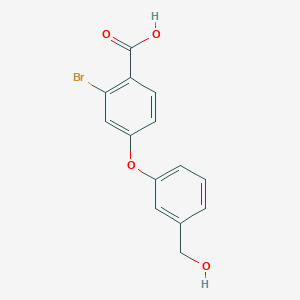

![Ethyl 2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12967384.png)
![5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B12967386.png)
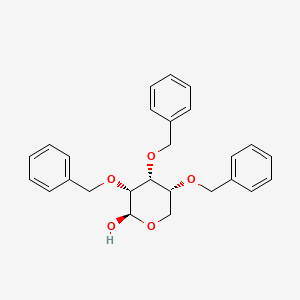


![1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12967409.png)
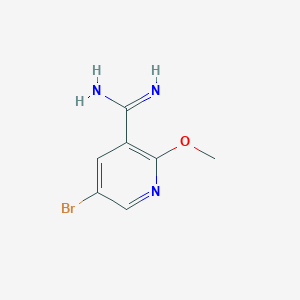
![2-Chloro-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12967418.png)

